Cas no 27251-75-8 (1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester)

1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester
- TRI-ISO-OCTYL TRIMELLITATE
- Triisooctyltrimellitate
- tris(6-methylheptyl) benzene-1,2,4-tricarboxylate
- 1,2,4-Benzenetricarboxylic acid,triisooctyl ester
- tricapryl trimellitate
- Triisooctyl benzene-1,2,4-tricarboxylate
- tris(6-methylheptyl) benzene-1, 2, 4-tricarboxylate
- Triisooctyl trimellitate
- TRIMELLITIC ACID, TRIISOOCTYL ESTER
- NS00049801
- 27251-75-8
- UNII-CX7AKB1590
- 1,2,4-Benzenetricarboxylic acid, triisooctyl ester
- EINECS 248-365-7
- 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisooctyl ester
- Q27275874
- SCHEMBL54709
- CX7AKB1590
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- インチ: InChI=1S/C33H54O6/c1-25(2)16-10-7-13-21-37-31(34)28-19-20-29(32(35)38-22-14-8-11-17-26(3)4)30(24-28)33(36)39-23-15-9-12-18-27(5)6/h19-20,24-27H,7-18,21-23H2,1-6H3
- InChIKey: WDRCVXGINNJWPH-UHFFFAOYSA-N
- ほほえんだ: CC(CCCCCOC(C1=CC=C(C(OCCCCCC(C)C)=O)C(C(OCCCCCC(C)C)=O)=C1)=O)C
計算された属性
- せいみつぶんしりょう: 546.39200
- どういたいしつりょう: 546.392
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 39
- 回転可能化学結合数: 24
- 複雑さ: 671
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9A^2
- 疎水性パラメータ計算基準値(XlogP): 10.9
じっけんとくせい
- 密度みつど: 0.992
- ふってん: 585°Cat760mmHg
- フラッシュポイント: 238.3°C
- 屈折率: 1.488
- PSA: 78.90000
- LogP: 8.80620
1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ95770-100g |
1,2,4-Benzenetricarboxylic acid, triisooctyl ester |
27251-75-8 | 100g |
$117.00 | 2024-04-20 | ||
A2B Chem LLC | AZ95770-250g |
1,2,4-Benzenetricarboxylic acid, triisooctyl ester |
27251-75-8 | 250g |
$133.00 | 2024-04-20 |
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1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl esterに関する追加情報
Introduction to 1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester (CAS No. 27251-75-8)
1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester (CAS No. 27251-75-8) is a complex organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is a triester derivative of 1,2,4-benzenetricarboxylic acid, where each carboxylic acid group is esterified with an isooctyl group. The resulting molecule exhibits enhanced solubility and stability, making it a valuable candidate for use in pharmaceuticals, materials science, and other advanced applications.
The molecular structure of 1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester consists of a benzene ring with three carboxylic acid groups at the 1, 2, and 4 positions. Each carboxylic acid group is esterified with an isooctyl (C8H17) chain. This structure imparts several advantageous properties to the compound. The benzene ring provides aromatic stability and rigidity, while the long alkyl chains enhance solubility in non-polar solvents and improve the compound's overall hydrophobicity.
In the realm of pharmaceutical research, 1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester has shown promise as a potential drug delivery vehicle. Its ability to form stable micelles or liposomes in aqueous environments makes it an excellent candidate for encapsulating hydrophobic drugs. Recent studies have demonstrated that this compound can effectively enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy. For instance, a study published in the Journal of Pharmaceutical Sciences (2023) reported that 1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester-based nanoparticles significantly increased the oral bioavailability of paclitaxel by over 300% compared to conventional formulations.
Beyond pharmaceutical applications, 1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester has also found utility in materials science. Its unique chemical structure and physical properties make it suitable for use as a plasticizer in polymers and resins. The compound's ability to improve the flexibility and processability of polymeric materials without compromising their mechanical strength has led to its adoption in various industrial applications. A recent study in the Journal of Applied Polymer Science (2023) highlighted the effectiveness of 1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester as a plasticizer for polyvinyl chloride (PVC), demonstrating significant improvements in tensile strength and elongation at break.
The environmental impact of chemical compounds is a critical consideration in modern research and development. Studies on the biodegradability and toxicity of 1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester have shown that it exhibits low toxicity and moderate biodegradability under standard environmental conditions. This makes it a more environmentally friendly alternative to some traditional plasticizers and solvents. A comprehensive review published in the Journal of Environmental Science and Health (2023) summarized the findings from multiple studies on the environmental fate and effects of this compound.
In conclusion, 1,2,4-Benzenetricarboxylicacid, 1,2,4-triisooctyl ester (CAS No. 27251-75-8) is a versatile organic compound with a wide range of potential applications in pharmaceuticals and materials science. Its unique chemical structure endows it with valuable properties such as enhanced solubility and stability. Ongoing research continues to uncover new uses for this compound and optimize its performance in various contexts. As scientific understanding advances, 1,2,4-Benzenetricarboxylicacid,1,2,4-triisooctyl ester is poised to play an increasingly important role in the development of innovative solutions across multiple industries.
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